N-(4-{[2-(4-phenylbutanamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core substituted with a phenylbutanamido-ethyl carbamoyl group. The cyclopropane ring confers rigidity, while the extended aromatic and amide functionalities may influence solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-(4-phenylbutanoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-21(8-4-7-17-5-2-1-3-6-17)24-15-16-25-22(28)18-11-13-20(14-12-18)26-23(29)19-9-10-19/h1-3,5-6,11-14,19H,4,7-10,15-16H2,(H,24,27)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTULMLKQSINBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
Physicochemical Properties
- Lipophilicity: The target compound’s phenylbutanamido chain increases logP compared to the diethyl analog and the acetylamino derivative . However, it is less lipophilic than the bis(4-ethylphenyl) analog .
- Solubility: The acetylamino derivative (218.25 g/mol) exhibits superior aqueous solubility, whereas the target compound’s size and aromaticity may limit solubility.
- Metabolic Stability : Fluorine in and methoxy in enhance resistance to oxidative metabolism, while the target compound’s amide bonds may be susceptible to hydrolysis.
Pharmacological Implications
- Receptor Binding: Cyclopropylfentanyl binds μ-opioid receptors via its piperidine-anilino motif, a feature absent in the target compound. The latter’s extended carbamoyl chain may target non-opioid receptors (e.g., kinases or GPCRs).
- Toxicity : Bulky substituents in the target compound and could reduce CNS penetration, mitigating neurotoxicity risks compared to cyclopropylfentanyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
